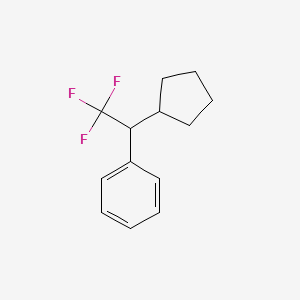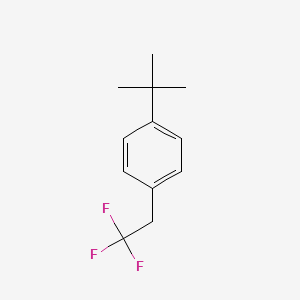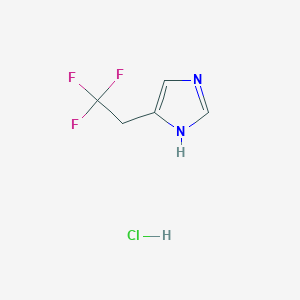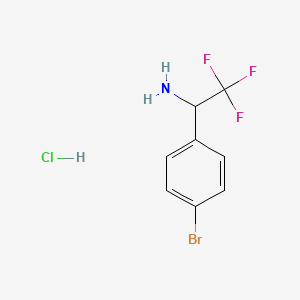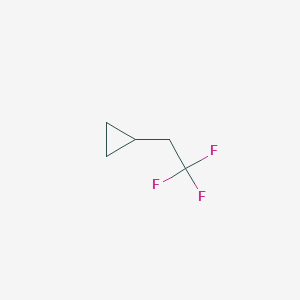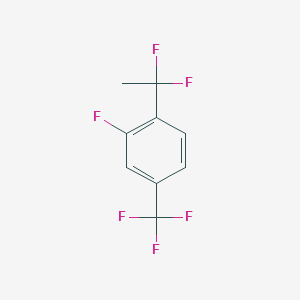
1-(1,1-二氟乙基)-2-氟-4-(三氟甲基)苯
描述
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are characterized by the presence of fluorine atoms attached to the benzene ring, which imparts unique chemical and physical properties. The presence of multiple fluorine atoms in the structure makes this compound particularly interesting for various applications in medicinal chemistry, agrochemicals, and materials science.
科学研究应用
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique fluorinated structure, which can enhance the metabolic stability and bioavailability of drug candidates.
Agrochemicals: It is employed in the synthesis of agrochemicals, such as herbicides and insecticides, where the fluorine atoms contribute to the efficacy and environmental stability of the products.
准备方法
The synthesis of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable aromatic precursor. This can be accomplished using difluoromethylating reagents such as 1,1-difluoroethyl chloride (CH3CF2Cl) under specific reaction conditions . The reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and readily available starting materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.
化学反应分析
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can be performed using strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The presence of fluorine atoms makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
作用机制
The mechanism of action of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is primarily influenced by the presence of fluorine atoms, which can affect the compound’s electronic properties and reactivity. The fluorine atoms can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, which can modulate the compound’s binding affinity to molecular targets. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.
相似化合物的比较
1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns on the benzene ring.
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene: Another fluorinated aromatic compound with a different arrangement of fluorine atoms.
The uniqueness of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene lies in its specific substitution pattern, which can influence its chemical reactivity and applications in various fields.
属性
IUPAC Name |
1-(1,1-difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)6-3-2-5(4-7(6)10)9(13,14)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZGEEQKPILWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196780 | |
| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-16-5 | |
| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


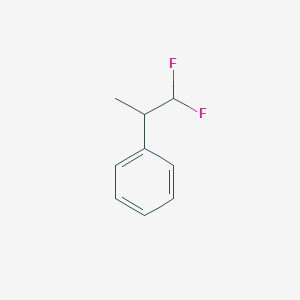
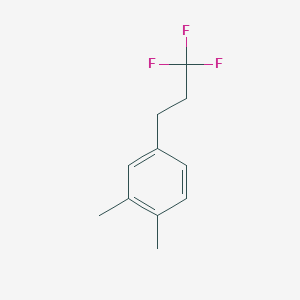
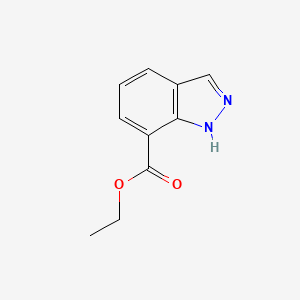

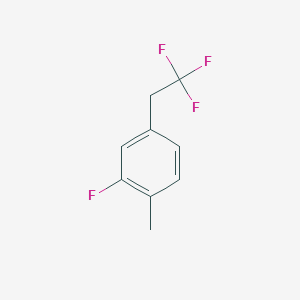
![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)


![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)
